molecular formula C12H15N3O2S3 B5442317 N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide

Cat. No.: B5442317
M. Wt: 329.5 g/mol
InChI Key: YHJJCYAPQRSJLL-UHFFFAOYSA-N
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Description

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide typically involves the reaction of 3-phenylpropylthiol with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide stands out due to its specific phenylpropyl group, which can influence its reactivity and biological activity. This unique structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S3/c1-20(16,17)15-11-13-14-12(19-11)18-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJJCYAPQRSJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)SCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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